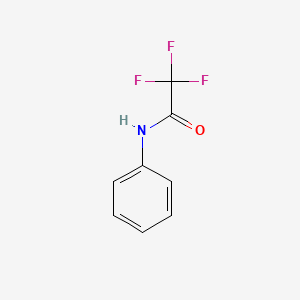

2,2,2-Trifluoro-N-phenylacetamide

Descripción general

Descripción

2,2,2-Trifluoro-N-phenylacetamide is an organic compound with the molecular formula C8H6F3NO . It is a white crystalline solid that is soluble in most organic solvents, such as ethanol, acetone, and dimethylformamide. This compound is known for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoro-N-phenylacetamide can be synthesized through several methods. One common synthetic route involves the reaction of 2,2,2-trifluoroacetyl chloride with aniline in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-Trifluoro-N-phenylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Oxidation Reactions: Oxidation of this compound can produce various oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium persulfate and palladium catalysts.

Reduction: Electrochemical reduction can be performed using carbon and silver cathodes in specific solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield biaryl compounds, while reduction and oxidation can produce various reduced or oxidized derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Research:

Recent studies have highlighted the potential of 2,2,2-trifluoro-N-phenylacetamide in cancer treatment. Its efficacy has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical) | 15.0 ± 1.5 | |

| MCF7 (breast) | 12.5 ± 0.8 | |

| A549 (lung) | 10.0 ± 0.5 |

Mechanism of Action:

The compound appears to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Additionally, it has shown enhanced efficacy when used in combination with conventional chemotherapy agents, indicating a possible synergistic effect.

Antimicrobial Activity:

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against resistant bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Materials Science Applications

Polymer Development:

In materials science, this compound is utilized in the development of advanced polymers and coatings due to its unique chemical structure that enhances thermal stability and mechanical properties .

Coating Technologies:

The trifluoromethyl group contributes to the hydrophobic nature of coatings, making them suitable for applications requiring water and oil repellency.

Analytical Chemistry Applications

Spectroscopic Analysis:

The compound is used in various spectroscopic techniques including infrared spectroscopy and mass spectrometry for structural elucidation and purity assessment . Its distinct spectral features allow for effective identification in complex mixtures.

Case Studies

-

Case Study on Cancer Treatment:

A study investigated the effects of combining this compound with standard chemotherapy agents on resistant cancer cell lines. The results indicated improved therapeutic outcomes compared to monotherapy approaches. -

Antimicrobial Efficacy:

In vivo studies using murine models infected with resistant bacterial strains demonstrated that treatment with this compound led to significant reductions in bacterial load compared to control groups. -

Polymer Coatings:

Research on the incorporation of this compound into polymer matrices revealed enhanced performance characteristics such as increased durability and resistance to environmental degradation .

Mecanismo De Acción

The mechanism of action of 2,2,2-Trifluoro-N-phenylacetamide involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2,2,2-Trifluoroacetanilide: Similar in structure but lacks the phenyl group attached to the nitrogen atom.

2,2,2-Trifluoro-N-methylacetamide: Contains a methyl group instead of a phenyl group.

2,2,2-Trifluoro-N-ethylacetamide: Contains an ethyl group instead of a phenyl group.

Uniqueness

2,2,2-Trifluoro-N-phenylacetamide is unique due to its specific trifluoromethyl and phenyl groups, which confer distinct chemical properties. These properties make it particularly valuable in the synthesis of complex organic molecules and in various industrial applications.

Actividad Biológica

2,2,2-Trifluoro-N-phenylacetamide, also known as trifluoroacetanilide, is a compound of significant interest in medicinal chemistry and agrochemicals due to its unique trifluoromethyl group. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H6F3NO

- Molecular Weight : 219.16 g/mol

- IUPAC Name : this compound

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for various biological applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antifungal Activity : The compound has been evaluated for its efficacy against various fungal strains. Studies have shown that related trifluoromethylphenyl amides possess notable fungicidal properties against pathogens such as Botrytis cinerea and Fusarium oxysporum .

- Inhibition of VEGFR-2 : In vitro studies have demonstrated that derivatives of this compound can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. One study reported an IC50 value of 65.83 nM for a related compound against VEGFR-2 .

The biological activity of this compound can be attributed to its interactions with specific biological targets:

- VEGFR-2 Inhibition :

- Fungicidal Mechanism :

Case Studies and Research Findings

A selection of studies highlights the biological activity and potential applications of this compound:

Q & A

Basic Questions

Q. What are the common synthesis methods for 2,2,2-Trifluoro-N-phenylacetamide, and how is purity ensured?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a refluxed mixture of 2-chloro-N-phenylacetamide derivatives with sodium azide (NaN₃) in a toluene:water (8:2) solvent system can yield trifluoroacetamide analogs after 5–7 hours. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by solvent removal under reduced pressure. Crystallization in ethanol or extraction with ethyl acetate ensures purity . Characterization via NMR spectroscopy and mass spectrometry confirms structural integrity and purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm hydrogen and carbon environments, particularly the trifluoromethyl group and aromatic protons.

- FT-IR : To identify carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and N–H bending (~3300 cm⁻¹) bands. Spectral contamination from solvents like CCl₄ or CS₂ must be accounted for .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (189.1345 g/mol) and fragmentation patterns .

Q. How does the trifluoromethyl group influence the compound’s stability and reactivity?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles. It also improves thermal stability due to strong C–F bonds. Stability studies in solution (e.g., ethanol, DMSO) should monitor degradation via HPLC under varying pH and temperature conditions .

Advanced Research Questions

Q. How can Schwartz reagent (Cp₂ZrHCl) be applied to functionalize this compound?

Schwartz reagent enables reductive addition of nucleophiles (e.g., indole) to the fluoroacetamide carbonyl group. In model studies, this generates secondary amines (e.g., functionalized indole derivatives) under inert conditions. Optimization requires strict temperature control (−78°C to 0°C) and stoichiometric reagent ratios to minimize side reactions .

Q. What strategies resolve contradictions in reported synthesis yields or byproduct formation?

Discrepancies often arise from solvent polarity, reaction time, or catalyst choice. For example:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate nucleophilic substitution but increase hydrolysis risk.

- Catalytic Optimization : Transition-metal catalysts (e.g., Pd/C) can improve yield in cross-coupling reactions but require rigorous exclusion of moisture.

Side products (e.g., hydrolyzed acetamides) are identified via LC-MS and mitigated by adjusting reaction pH or using scavengers .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculations assess:

- Electrophilicity Index : Quantifies susceptibility to nucleophilic attack at the carbonyl group.

- Transition-State Modeling : Predicts activation barriers for reactions with amines or thiols.

Solvent effects (e.g., toluene vs. acetonitrile) are modeled using the Polarizable Continuum Model (PCM) .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

The compound serves as a precursor for:

- Anticancer Agents : Functionalization at the acetamide nitrogen generates prodrugs targeting kinase inhibitors.

- Antimicrobials : Introduction of sulfonamide or thiadiazole moieties enhances bioactivity.

Biological assays (e.g., enzyme inhibition, MIC testing) validate efficacy, while ADMET profiling optimizes pharmacokinetics .

Q. What protocols ensure safe handling and storage of this compound?

- Storage : Under nitrogen at −20°C in amber glass vials to prevent moisture absorption and photodegradation.

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation.

- Waste Disposal : Neutralize with aqueous NaOH (1 M) before incineration .

Q. Data Contradictions and Methodological Considerations

- Spectral Artifacts : IR data may show contamination from CS₂ (~850 cm⁻¹) or CCl₄ (~1550 cm⁻¹), necessitating baseline correction .

- Reaction Scalability : Batch vs. continuous flow synthesis impacts yield reproducibility; kinetic studies using in situ FT-IR or Raman spectroscopy optimize large-scale production .

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPQIENQEZURNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193398 | |

| Record name | Trifluoroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-24-0 | |

| Record name | 2,2,2-Trifluoro-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 404-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trifluoroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-N-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2-TRIFLUOROACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75VUZ1674I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.